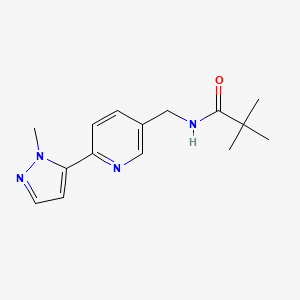

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide

Descripción

N-((6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide is a pyridine derivative featuring a pivalamide group (tert-butyl carboxamide) attached to the methylene bridge of a pyridine ring substituted at the 6-position with a 1-methylpyrazole moiety. The compound’s structure combines the rigidity of the pyridine core with the steric bulk of the pivalamide group and the heteroaromatic properties of the pyrazole ring.

Propiedades

IUPAC Name |

2,2-dimethyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-10-11-5-6-12(16-9-11)13-7-8-18-19(13)4/h5-9H,10H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFAXUPDOYFJGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CN=C(C=C1)C2=CC=NN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling and subsequent attachment of the pivalamide group. One common method involves:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Formation of the Pyridine Ring: This can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling of Pyrazole and Pyridine Rings: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyrazole is reacted with a halogenated pyridine in the presence of a palladium catalyst.

Attachment of the Pivalamide Group: The final step involves the reaction of the coupled product with pivaloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

Reduction: Reduced forms of the pyrazole and pyridine rings.

Substitution: Substituted derivatives at the pyridine ring.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that compounds similar to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and other malignancies. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Properties

The structural components of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide suggest potential antimicrobial activity. Pyrazole derivatives have been noted for their ability to inhibit bacterial growth, which could lead to the development of new antibiotics targeting resistant strains.

Anti-inflammatory Effects

Inflammation is a critical factor in numerous diseases, including cancer and autoimmune disorders. Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like COX-2. This property makes N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide a candidate for further research in treating inflammatory conditions.

Case Study 1: Anticancer Efficacy

A study focusing on pyrazole derivatives highlighted the efficacy of compounds structurally related to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide in inducing apoptosis in MDA-MB-231 cells. The results indicated that these compounds could serve as leads for developing new anticancer therapies due to their ability to target critical pathways involved in tumor growth .

Case Study 2: Antimicrobial Testing

In vitro tests conducted on pyrazole-based compounds showed promising results against various bacterial strains. These findings suggest that N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide may possess antimicrobial properties worth exploring further for potential therapeutic applications in infectious diseases.

Mecanismo De Acción

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The 2017 Catalog of Pyridine Compounds lists numerous pyridine-pivalamide derivatives, enabling structural and functional comparisons. Below is an analysis of key analogs and their distinguishing features:

Table 1: Structural and Physical Properties of Selected Pyridine-Pivalamide Derivatives

Key Observations

Substituent Diversity :

- The target compound’s pyrazole substituent distinguishes it from halogenated analogs (e.g., chloro, iodo, bromo) in the catalog. Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance binding affinity in biological targets compared to halogens .

- Silyl-protected hydroxyl groups (e.g., tert-butyldimethylsilyloxy in HB449) offer synthetic versatility but increase molecular weight and hydrophobicity .

Molecular Weight and Steric Effects: The hypothetical molecular weight (~311.4 g/mol) of the target compound is intermediate between smaller derivatives like N-(5-hydroxypyridin-2-yl)pivalamide (194.23 g/mol) and bulkier halogenated/silylated analogs (up to 440.10 g/mol).

Price Trends :

- Halogenated derivatives (e.g., HB180, HB182) command higher prices ($500/g) compared to hydroxylated (HB058, $240/g) or silylated (HB449, $400/g) analogs, likely due to synthetic complexity and iodine/bromine sourcing .

Reactivity and Stability :

- Iodo- and bromo-substituted compounds (e.g., HB180, HB449) are prone to nucleophilic substitution, making them valuable intermediates in cross-coupling reactions. In contrast, the pyrazole moiety in the target compound may favor cycloaddition or metal coordination .

Research Implications and Limitations

While the catalog provides structural and commercial data, pharmacological or material performance metrics (e.g., solubility, binding constants) are absent. Further studies are needed to:

- Evaluate the target compound’s solubility in polar vs. nonpolar solvents.

- Assess its stability under acidic/basic conditions, given the pivalamide group’s susceptibility to hydrolysis.

Actividad Biológica

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 270.33 g/mol. The structure features a pivalamide moiety linked to a pyridine and pyrazole ring, which are known for their diverse biological activities.

Synthesis

The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide typically involves multi-step organic reactions. The synthetic route can include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Pyridine Functionalization : Introducing substituents at the 3-position of the pyridine ring.

- Amidation : Reacting the resulting intermediate with pivaloyl chloride to form the final amide product.

Antitumoral Activity

Recent studies have highlighted the antitumoral potential of compounds with similar structural motifs. For instance, derivatives featuring pyrazole and pyridine rings have shown significant activity against various cancer cell lines.

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| LN-229 (Glioblastoma) | N/A | <10 | |

| HCT-116 (Colorectal) | N/A | <15 | |

| NCI-H460 (Lung) | N/A | <12 |

These compounds often exert their effects through mechanisms such as tubulin polymerization inhibition, leading to disrupted mitotic processes in cancer cells.

Antimicrobial Activity

Similar pyrazole derivatives have also been evaluated for antimicrobial properties. A study indicated that certain pyrazolone compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications on the pyrazole or pyridine rings could enhance antimicrobial efficacy.

| Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 |

Case Studies and Research Findings

- Structure-Activity Relationship (SAR) Studies : Research has shown that subtle modifications to the pyrazole or pyridine components can significantly alter biological activity. For example, replacing specific functional groups can enhance binding affinity to target proteins involved in tumor growth .

- In Vitro Screening : Compounds similar to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide have undergone extensive in vitro testing against various cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action .

- Mechanistic Insights : Mode-of-action studies suggest that these compounds may induce apoptosis in cancer cells through intrinsic pathways, as evidenced by increased caspase activity in treated cells .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.